![molecular formula C17H16ClN5O2 B14703024 ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate CAS No. 21271-80-7](/img/structure/B14703024.png)
ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate is a complex organic compound that belongs to the class of pyrido[2,3-b]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the pyrido[2,3-b]pyrazine core, along with the chloroanilino and carbamate groups, contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine and pyrazine derivatives.
Introduction of the chloroanilino group: This step involves the reaction of the pyrido[2,3-b]pyrazine core with 4-chloroaniline under suitable conditions, such as in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
Ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, antimicrobial agent, and anticancer agent.
Biological Research: It is used in studies related to cell signaling pathways, enzyme inhibition, and receptor binding.
Industrial Applications: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, resulting in antiproliferative and cytotoxic effects.
類似化合物との比較
Similar Compounds
Ethyl N-[8-(4-chloroanilino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]carbamate: This compound has a similar structure but with diphenyl substitution, which may result in different biological activities.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Another related compound with a different substitution pattern on the pyrido[2,3-b]pyrazine core.
Uniqueness
Ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroanilino group and the carbamate moiety contributes to its potential as a versatile scaffold for drug discovery and development.
特性
CAS番号 |
21271-80-7 |
|---|---|
分子式 |
C17H16ClN5O2 |
分子量 |
357.8 g/mol |
IUPAC名 |
ethyl N-[8-(4-chloroanilino)-3-methylpyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C17H16ClN5O2/c1-3-25-17(24)23-14-8-13(21-12-6-4-11(18)5-7-12)15-16(22-14)20-10(2)9-19-15/h4-9H,3H2,1-2H3,(H2,20,21,22,23,24) |
InChIキー |
JDINPLNYXAYCFL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)NC3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



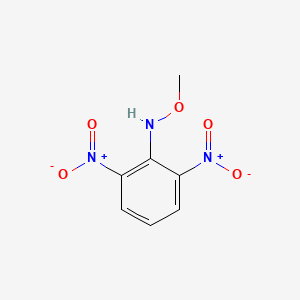
![N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide](/img/structure/B14702948.png)

![2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol](/img/structure/B14702956.png)
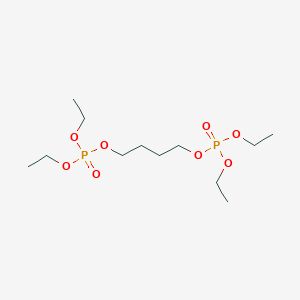
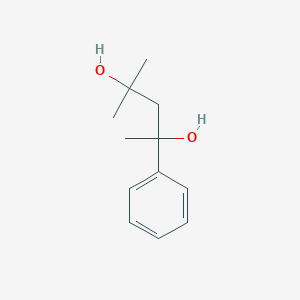
![2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato](/img/structure/B14702969.png)

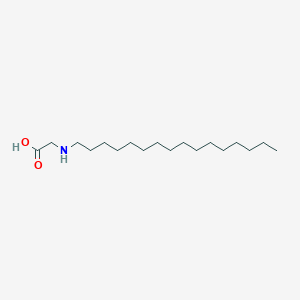

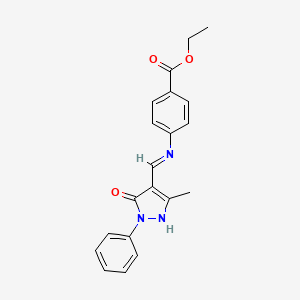
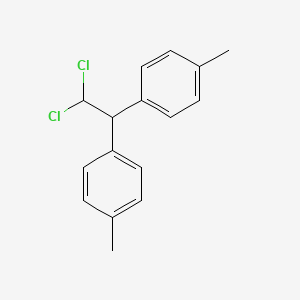
![4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide](/img/structure/B14703033.png)
